molecular formula C12H22O11 B1419630 6-O-alpha-D-galactopyranosyl-D-galactopyranose CAS No. 902-54-5

6-O-alpha-D-galactopyranosyl-D-galactopyranose

Cat. No. B1419630
CAS RN: 902-54-5
M. Wt: 342.3 g/mol
InChI Key: DLRVVLDZNNYCBX-BQYJSGCXSA-N
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Description

6-O-alpha-D-galactopyranosyl-D-galactopyranose, also known as alpha-Gal- (1-6)-Gal, is a glycosylgalactose consisting of D-galactose having an alpha-D-galactosyl residue attached at the 6-position . It has a molecular formula of C12H22O11 .


Synthesis Analysis

The synthesis of 6-O-alpha-D-galactopyranosyl-D-galactopyranose involves glycosylation of a compound with 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide in the presence of mercuric cyanide, which affords the disaccharide derivative . The O-deacetylation of this derivative in methanolic sodium methoxide gives the title disaccharide .


Molecular Structure Analysis

The molecular structure of 6-O-alpha-D-galactopyranosyl-D-galactopyranose is characterized by an alpha- (1->6)-linkage between D-galactose and D-galactose . The structure is further characterized by its IUPAC name, (3 R ,4 S ,5 R ,6 R )-6- [ [ (2 S ,3 R ,4 S ,5 R ,6 R )-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol .


Physical And Chemical Properties Analysis

6-O-alpha-D-galactopyranosyl-D-galactopyranose has a molecular weight of 342.30 g/mol . Its physical and chemical properties are not explicitly stated in the literature.

Scientific Research Applications

Synthesis and Mesomorphism

Research shows the synthesis of homologous series of 6-Z-n-alkyl-alpha-D-galactopyranoses, demonstrating the impact on thermotropic liquid crystal transition temperatures. This work is significant in the field of material science and liquid crystal research (Bault et al., 1999).

X-Ray Crystal Structure

The crystal structure of O-alpha-D-Galactopyranosyl-(1---4)-D-galactopyranose, also known as galabiose, has been studied. This research provides essential insights into carbohydrate chemistry and molecular configurations (Svensson et al., 1986).

Chemical Synthesis in Medicine

6-Aminohexyl alpha-D-galactopyranosyl-(1-->4)-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranoside, a globotriose analogue, has been synthesized for medical research applications. Such studies are vital for understanding complex biochemical interactions in medical science (Liu et al., 2001).

Molecular Structure Analysis

Research on the molecular structure of neocarrabiose, a derivative of 6-O-alpha-D-galactopyranosyl-D-galactopyranose, offers valuable insights into carbohydrate chemistry and molecular interactions (Lamba et al., 1990).

Synthesis for Antitubercular Agents

Mono- and diacylated derivatives of galactopyranosyl amines, derived from d-galactose, exhibit antitubercular activity. This research highlights the potential of 6-O-alpha-D-galactopyranosyl-D-galactopyranose derivatives in developing new antitubercular agents (de Almeida et al., 2007).

properties

IUPAC Name

(3R,4S,5R,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRVVLDZNNYCBX-BQYJSGCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-alpha-D-galactopyranosyl-D-galactopyranose

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